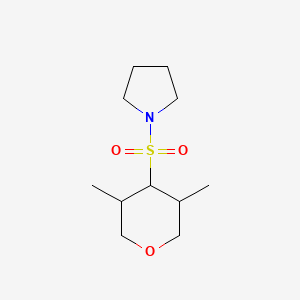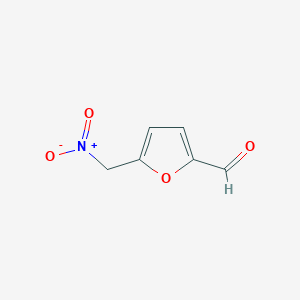![molecular formula C7H6N4 B13967112 1H-Pyrido[2,3-c][1,2,5]triazepine CAS No. 251363-56-1](/img/structure/B13967112.png)
1H-Pyrido[2,3-c][1,2,5]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[2,3-c][1,2,5]triazepine is a heterocyclic compound that contains nitrogen atoms within its ring structure.
Méthodes De Préparation
The synthesis of 1H-Pyrido[2,3-c][1,2,5]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal cycloaddition of 1-azirines to suitable dienes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
1H-Pyrido[2,3-c][1,2,5]triazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are typical substitution reactions, often using reagents like halogens (chlorine, bromine) or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Applications De Recherche Scientifique
1H-Pyrido[2,3-c][1,2,5]triazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism by which 1H-Pyrido[2,3-c][1,2,5]triazepine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific derivative of the compound and its intended application .
Comparaison Avec Des Composés Similaires
1H-Pyrido[2,3-c][1,2,5]triazepine can be compared with other triazepines, such as:
1,2,4-Triazepine: Known for its use in medicinal chemistry as a scaffold for drug development.
1,3,5-Triazepine:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can be exploited for various applications .
Propriétés
Numéro CAS |
251363-56-1 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
1H-pyrido[2,3-c][1,2,5]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11) |
Clé InChI |
MSFZTDKNBNTTKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=CC=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)



![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)

